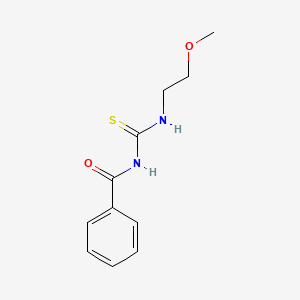

N-((2-methoxyethyl)carbamothioyl)benzamide

Vue d'ensemble

Description

“N-((2-methoxyethyl)carbamothioyl)benzamide” is a chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of “N-((2-methoxyethyl)carbamothioyl)benzamide” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

“N-((2-methoxyethyl)carbamothioyl)benzamide” is a compound with a molecular weight of 238.31 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique

Anticancer Agent for Lung Cancer

1-Benzoyl-3-(2-methoxyethyl)thiourea: has been identified as a potential anticancer agent, particularly for lung cancer. Studies suggest that derivatives of this compound, when used to create platinum (II) complexes, exhibit high interaction stability and could be more effective than traditional drugs like cisplatin . These complexes have shown promising results in computational studies involving molecular docking and dynamics, indicating a stable interaction with cancer receptors.

Antitumor Activity

Thiourea derivatives, including 1-benzoyl-3-(2-methoxyethyl)thiourea , have been extensively studied for their antitumor properties. Research indicates that these compounds can inhibit the growth of tumor cells, making them valuable in the development of new antitumor medications .

Antibacterial and Antioxidant Properties

Recent studies have synthesized various benzamide compounds, including those related to 1-benzoyl-3-(2-methoxyethyl)thiourea , to evaluate their antibacterial and antioxidant activities. These compounds have shown effectiveness against a range of bacteria and exhibited significant free radical scavenging and metal chelating activities, which are crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition

Thiourea derivatives are known for their enzyme inhibitory activity. The structure of 1-benzoyl-3-(2-methoxyethyl)thiourea allows it to interact with enzymes, potentially inhibiting their action. This property is particularly useful in designing drugs that target specific enzymes associated with disease processes .

Material Science Applications

The unique chemical structure of 1-benzoyl-3-(2-methoxyethyl)thiourea makes it suitable for applications in material science. Its ability to form complexes with metals can be utilized in creating new materials with desired properties for industrial applications .

Organocatalysis

Thiourea compounds, including 1-benzoyl-3-(2-methoxyethyl)thiourea , act as organocatalysts in various chemical reactions. Their catalytic activity is essential in synthesizing heterocyclic compounds and can be leveraged in pharmaceutical manufacturing processes .

Propriétés

IUPAC Name |

N-(2-methoxyethylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-15-8-7-12-11(16)13-10(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,12,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYRGHUDDDZGLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=S)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2891693.png)

![2-(4-(4-Fluorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2891694.png)

![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-phenylpropyl)-1,3, 7-trihydropurine-2,6-dione](/img/no-structure.png)

![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate](/img/structure/B2891701.png)

![3-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2891709.png)

![1-[3-(4-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2891713.png)